![molecular formula C19H26O3 B1239603 (+)-trans-(R)-allethrin](/img/structure/B1239603.png)
(+)-trans-(R)-allethrin
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Overview
Description
(+)-trans-(R)-allethrin is a (+)-trans-allethrin. It is an enantiomer of a (-)-trans-(S)-allethrin.
Scientific Research Applications
Allethrin-induced Genotoxicity and Oxidative Stress
A study by Srivastava et al. (2012) investigated the genotoxic potential of allethrin in Swiss albino mice, revealing oxidative damage-mediated genotoxicity. Allethrin was found to induce chromosome aberrations and micronuclei in mouse bone marrow cells, signifying its mutagenic potential. The study also observed a dose-dependent increase in reactive oxygen species and lipid peroxidation, alongside a decrease in antioxidant enzymes, indicating allethrin's pro-oxidant potential. These findings suggest the need for caution in allethrin's usage due to its potential to cause genetic damage and oxidative stress in non-target organisms (Srivastava et al., 2012).
Biodegradation of Allethrin
Research by Bhatt et al. (2020) focused on the biodegradation of allethrin using a newly isolated bacterial strain, Sphingomonas trueperi CW3. The study demonstrated that this strain could effectively degrade allethrin, reducing its concentration significantly over seven days. This biodegradation process involved the cleavage of the ester bond and degradation of the five-carbon rings, suggesting a potential bioremediation approach to mitigate allethrin's environmental impacts. The strain also showed the capability to degrade other synthetic pyrethroids, indicating its broad application in bioremediation efforts (Bhatt et al., 2020).
Electrochemical Analysis of Allethrin
An electrochemical study by Sreedhar et al. (2004) explored the reducibility of allethrin using techniques like polarography and voltammetry. The study found allethrin to be electrochemically reducible across a wide pH range, undergoing a single-step irreversible and diffusion-controlled reduction. This electrochemical behavior of allethrin could provide insights into its reactivity and stability, contributing to the understanding of its environmental fate and the development of detection methods for allethrin in various matrices (Sreedhar et al., 2004).
Neurotoxicity and Oxidative Stress Induced by Allethrin
Castillo et al. (2022) examined the neurotoxic effects of allethrin on SH-SY5Y cells, identifying significant increases in reactive oxygen species and lipid peroxidation at certain concentrations. The study suggested that allethrin could affect the inflammasome complex and apoptosis gene expression, indicating its potential to induce neurotoxicity through oxidative stress and inflammasome pathways. This research underscores the importance of understanding allethrin's neurotoxic potential, especially considering its widespread use as an insecticide (Castillo et al., 2022).
properties
Product Name |
(+)-trans-(R)-allethrin |
---|---|
Molecular Formula |
C19H26O3 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
[(1R)-2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C19H26O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h7,9,14,16-17H,1,8,10H2,2-6H3/t14-,16-,17+/m1/s1 |
InChI Key |
ZCVAOQKBXKSDMS-OIISXLGYSA-N |
Isomeric SMILES |
CC1=C(C(=O)C[C@H]1OC(=O)[C@@H]2[C@H](C2(C)C)C=C(C)C)CC=C |
SMILES |
CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C |
Canonical SMILES |
CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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